molecular formula C24H18ClN3O3 B11566638 ethyl 6-amino-4-(2-chloroquinolin-3-yl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate

ethyl 6-amino-4-(2-chloroquinolin-3-yl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate

Cat. No.: B11566638
M. Wt: 431.9 g/mol
InChI Key: GSQGATDENPJWOA-UHFFFAOYSA-N
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Description

Ethyl 6-amino-4-(2-chloroquinolin-3-yl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate is a complex organic compound that belongs to the class of quinoline-based 4H-pyran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including amino, cyano, and ester groups, makes this compound a versatile scaffold for the development of new therapeutic agents.

Preparation Methods

The synthesis of ethyl 6-amino-4-(2-chloroquinolin-3-yl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate can be achieved through a multi-component domino Knoevenagel–Michael cyclocondensation reaction. This method involves the reaction of an aromatic aldehyde, an active methylene compound, and activated C–H acids like alkylacetoacetates or dimedone in ethanol under reflux conditions . The reaction is catalyzed by cinchonine, which provides a metal-free approach with high yields and mild reaction conditions. The product is purified and analyzed by spectroscopic data, including 1H NMR .

Chemical Reactions Analysis

Ethyl 6-amino-4-(2-chloroquinolin-3-yl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-based derivatives.

    Reduction: Reduction reactions can modify the cyano and ester groups.

    Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.

Scientific Research Applications

Ethyl 6-amino-4-(2-chloroquinolin-3-yl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-amino-4-(2-chloroquinolin-3-yl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, the compound’s antioxidant properties may involve scavenging free radicals and reducing oxidative stress in cells.

Comparison with Similar Compounds

Ethyl 6-amino-4-(2-chloroquinolin-3-yl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate can be compared with other quinoline-based 4H-pyran derivatives, such as:

Properties

Molecular Formula

C24H18ClN3O3

Molecular Weight

431.9 g/mol

IUPAC Name

ethyl 6-amino-4-(2-chloroquinolin-3-yl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate

InChI

InChI=1S/C24H18ClN3O3/c1-2-30-24(29)20-19(16-12-15-10-6-7-11-18(15)28-22(16)25)17(13-26)23(27)31-21(20)14-8-4-3-5-9-14/h3-12,19H,2,27H2,1H3

InChI Key

GSQGATDENPJWOA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC3=CC=CC=C3N=C2Cl)C#N)N)C4=CC=CC=C4

Origin of Product

United States

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